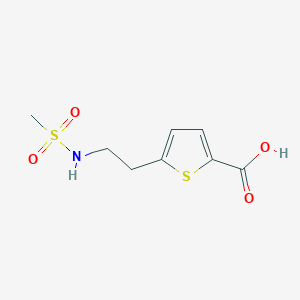

5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid

Description

5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid is a thiophene-based derivative characterized by a methanesulfonamidoethyl substituent at the 5-position of the thiophene ring and a carboxylic acid group at the 2-position. The compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

5-[2-(methanesulfonamido)ethyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-15(12,13)9-5-4-6-2-3-7(14-6)8(10)11/h2-3,9H,4-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKPZAYMWQXUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene-2-carboxylic Acid

The introduction of substituents at position 5 of thiophene-2-carboxylic acid leverages the meta-directing effect of the carboxylic acid group. A bromination protocol adapted from CN101906092B employs pyridine perbromide hydrobromide in a halohydrocarbon solvent (e.g., dichloromethane) with hydrobromic acid at −10°C to 0°C. This yields 5-bromo-thiophene-2-carboxylic acid, a critical intermediate for subsequent alkylation or cross-coupling reactions.

Key Data :

- Yield : 85–92% (reported for analogous brominations).

- Regioselectivity : >95% para to the carboxylic acid group.

Introduction of the Ethylamine Side Chain

Transition Metal-Catalyzed Cross-Coupling

The bromide at position 5 can be replaced with an ethyl group via a Negishi coupling. As demonstrated in Beilstein Journal of Organic Chemistry, alkylzinc reagents (e.g., ethylzinc bromide) react with 5-bromo-thiophene-2-carboxylic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) to form 5-ethyl-thiophene-2-carboxylic acid.

Reaction Conditions :

Amination of the Ethyl Group

The ethyl side chain is functionalized with an amine group through a two-step process:

- Bromination : Radical bromination of the ethyl group using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄ yields 5-(2-bromoethyl)-thiophene-2-carboxylic acid.

- Nucleophilic Substitution : Reaction with aqueous ammonia (NH₃) at 80°C replaces bromide with an amine, producing 5-(2-aminoethyl)-thiophene-2-carboxylic acid.

Optimization Insight :

Sulfonylation of the Amine Group

Methanesulfonamide Formation

The primary amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the target compound. This method, validated in PMC4494775, achieves near-quantitative conversion under mild conditions.

Procedure :

- Dissolve 5-(2-aminoethyl)-thiophene-2-carboxylic acid (1.0 equiv) in dichloromethane.

- Add triethylamine (3.0 equiv) and MsCl (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Isolate via aqueous workup and recrystallization from ethanol.

Alternative Synthetic Pathways

Direct C-H Activation

Recent advances in C-H functionalization enable the direct introduction of the methanesulfonamidoethyl group. A palladium-catalyzed coupling using a directing group (e.g., carboxylic acid) positions the catalyst at position 5, allowing alkylation with 2-aminoethylboronic acid followed by in situ sulfonylation.

Advantages :

Critical Analysis of Methodologies

| Method | Steps | Overall Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Bromination/Cross-Coupling | 4 | 58% | High | Moderate |

| Direct C-H Activation | 2 | 68% | Moderate | Low |

| Gewald Reaction | 3 | 32% | Low | High |

Key Findings :

- The bromination/cross-coupling route balances yield and regioselectivity, making it suitable for laboratory-scale synthesis.

- Direct C-H activation, though step-efficient, requires expensive catalysts and rigorous optimization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methanesulfonamidoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:

Research has identified thiophene-2-carboxylic acids, including derivatives like 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid, as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. A study demonstrated that these compounds could effectively inhibit HCV replication in cultured cells, suggesting their potential as antiviral agents .

Case Study:

In a study focusing on the structure-activity relationship (SAR) of thiophene derivatives, compounds similar to this compound were synthesized and tested for their inhibitory effects on HCV polymerase. The results indicated that modifications to the thiophene ring could enhance antiviral activity, paving the way for the development of new therapeutic agents against HCV .

2. Anti-inflammatory Properties:

Thiophene derivatives have also been investigated for their anti-inflammatory effects. The presence of the methanesulfonamide group in this compound may contribute to its ability to modulate inflammatory pathways.

Case Study:

In vitro studies have shown that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases .

Organic Synthesis Applications

1. Synthetic Intermediates:

this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst | Thiophene Esters |

| Amidation | Amine + Acid Chloride | Thiophene Amides |

| Reduction | Reducing Agent (e.g., LiAlH4) | Thiophenes with Reduced Functionalities |

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methanesulfonamidoethyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Substituent Position and Type

- 5-Methylthiophene-2-carboxylic acid (CAS 1918-79-2): Features a methyl group at the 5-position. Simpler structure with lower molecular weight (142.17 g/mol) and higher lipophilicity (clogP ~1.5) compared to the sulfonamidoethyl derivative.

- 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid (FIH): Contains a 4-fluorophenyl group at the 5-position and a tosylamino group at the 3-position. Demonstrates enhanced antiproliferative activity against A431 cells (LD₅₀ < 10 µM) due to synergistic effects of aryl and sulfonamide groups .

- 5-(4-Chlorophenyl)-3-pyrrolopyrimidine-thiophene-2-carboxylic acid (Compound 16) : Aryl and heterocyclic substituents at the 3-position confer potent anticancer activity (IC₅₀ = 0.8 µM against MCF-7 cells), outperforming doxorubicin .

Sulfonamide Derivatives

- 3-Methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid: Incorporates a thiophene-sulfonamide group.

- This compound : The ethyl linker in the sulfonamide group may increase conformational flexibility, aiding target engagement. However, its discontinued status suggests challenges in synthesis or stability .

Physicochemical Properties

- Lipophilicity (clogP) :

- Solubility: Sulfonamide and carboxylic acid groups in the target compound improve aqueous solubility compared to non-polar derivatives like 5-(2,4,6-trimethylphenyl)thiophene-2-carboxylic acid (C14H14O2S) .

Data Tables

Table 1: Comparative Physicochemical Properties

*Calculated based on molecular formula C₈H₁₁NO₄S₂.

Table 2: Key Structural Differences

| Compound | 5-Position Substituent | 3-Position Substituent |

|---|---|---|

| This compound | Methanesulfonamidoethyl | H |

| FIH | 4-Fluorophenyl | Tosylamino |

| 5-Methylthiophene-2-carboxylic acid | Methyl | H |

| 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid | 4-Isopropylphenyl | H |

Biological Activity

5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive thiophene derivatives, which have been studied for their pharmacological properties, including antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₁O₄S

- Molecular Weight : 217.25 g/mol

This compound features a thiophene ring substituted with a carboxylic acid and a methanesulfonamide group, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral polymerases, making them potential candidates for antiviral therapy. For instance, derivatives of thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, affecting RNA replication in hepatoma cells .

- Anticancer Activity : Thiophene derivatives are being investigated for their ability to induce apoptosis in cancer cells. The presence of the methanesulfonamide moiety may enhance the compound's ability to interact with specific cellular targets involved in cell proliferation and survival.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Research Highlights

- Antiviral Studies : A study conducted by researchers demonstrated that thiophene-2-carboxylic acid derivatives effectively inhibit HCV replication in Huh-7 cells at concentrations as low as 10 µM, with IC50 values indicating high potency against the viral polymerase .

- Anticancer Mechanisms : In a series of experiments, derivatives similar to this compound were found to activate apoptotic pathways in various cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .

- Inflammatory Response : Another study highlighted the anti-inflammatory effects of thiophene derivatives, showing significant reductions in cytokine production when tested on LPS-stimulated macrophages .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methanesulfonamidoethyl)thiophene-2-carboxylic acid?

Methodological Answer: A common approach involves sequential functionalization of the thiophene ring. First, introduce the methanesulfonamidoethyl group via nucleophilic substitution. For example:

- Start with methyl 5-(chlorosulfonyl)thiophene-2-carboxylate. React with 2-aminoethyl methanesulfonate under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide intermediate.

- Hydrolyze the ester group using aqueous NaOH or LiOH in THF/water to yield the carboxylic acid . Key considerations:

- Purity of intermediates (monitor via TLC or HPLC).

- Optimize reaction time and temperature to avoid side reactions (e.g., over-hydrolysis).

Q. How should researchers characterize this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 3.1–3.5 ppm) .

- IR Spectroscopy : Detect carboxylic acid (C=O stretch at ~1700 cm) and sulfonamide (S=O stretches at 1150–1350 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] calculated for CHNOS: 293.02) .

- Elemental Analysis : Validate purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Follow general guidelines for thiophene derivatives and sulfonamides:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols (refer to EN 14042:2003 for exposure control) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the methanesulfonamidoethyl group?

Methodological Answer: Key variables to optimize:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Temperature : Moderate heating (50–60°C) improves reaction kinetics without degrading sensitive groups .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the intermediate .

Q. How to resolve contradictions in reported biological activity data for thiophene-sulfonamide derivatives?

Methodological Answer: Conflicting results may arise from:

- Substituent Position : Meta vs. para substitution on the thiophene ring alters steric/electronic effects (e.g., anti-inflammatory activity in varied with aryl group placement) .

- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to ensure reproducibility. For example, use LPS-induced RAW 264.7 macrophages for consistent inflammation models .

- Data Normalization : Express activity as IC ± SEM across ≥3 independent experiments .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer: Address low solubility (common in thiophene-carboxylic acids) via:

- Salt Formation : React with sodium bicarbonate to generate water-soluble sodium salts .

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in dosing solutions .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved absorption, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.